

Structure-Activity Relationship (SAR) of Nitro-Containing Morpholine Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
CAS No.:	1854-23-5
Cat. No.:	B161344

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Executive Summary: The Strategic Hybrid

In modern medicinal chemistry, the fusion of a morpholine ring with a nitro-aromatic moiety represents a high-stakes, high-reward design strategy. This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, moving beyond basic synthesis to the causal mechanics of their biological efficacy.^{[1][2][3]}

The Nitro group (NO₂) acts as a "warhead"—a prodrug motif requiring bioreduction to generate reactive species (RNS/ROS) that kill pathogens or cancer cells, particularly in hypoxic environments. The Morpholine ring serves as the "anchor," optimizing solubility, modulating lipophilicity (LogP), and providing a hydrogen-bond acceptor (ether oxygen) to lock into enzyme active sites (e.g., PI3K, mTOR, or Mycobacterial Ddn).

Critical Safety Warning: This guide focuses on C-nitro and Nitroaryl derivatives. N-nitro morpholines (N-nitrosamines) are potent carcinogens and must be avoided in drug design.

Strategic Design & SAR Logic

The efficacy of nitro-containing morpholine derivatives hinges on three structural domains: the Nitro Warhead, the Morpholine Anchor, and the Linker Architecture.

The Nitro Warhead (The Bioreductive Trigger)

The nitro group is rarely a passive binding element; it is an electronic trigger.

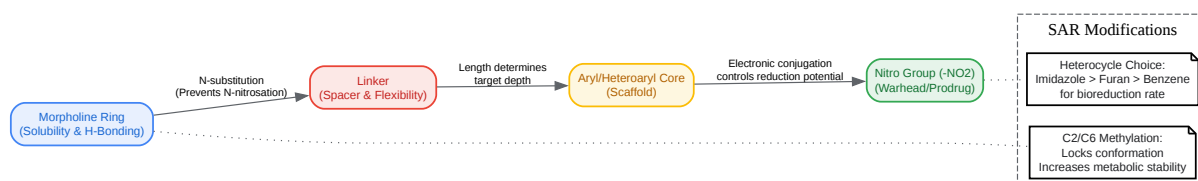
- Redox Potential (): The single-electron reduction potential determines selectivity. If is too high, the drug reduces in healthy aerobic cells (toxicity). If too low, it fails to activate in the target (hypoxic tumor/bacteria).
- Positional Isomerism:
 - Para-nitro: Maximizes conjugation and facilitates reduction. Often optimal for anti-TB activity.
 - Ortho-nitro: Introduces steric strain and can alter the torsion angle of the aryl ring, impacting binding affinity.
 - Heterocyclic Nitros (Nitroimidazole/Nitrofuran): These are more easily reduced than nitrobenzenes. PA-824 (Pretomanid) utilizes a nitroimidazole fused to a morpholine-like oxazine ring to target *M. tuberculosis*.

The Morpholine Anchor (PK & Binding)

- Solubility Engine: The morpholine oxygen lowers LogP compared to piperidine, improving aqueous solubility (critical for oral bioavailability).
- Metabolic Stability: The ether oxygen is generally resistant to metabolism, unlike the susceptible carbons in piperidine.
- Basicity Modulation: The electron-withdrawing effect of the oxygen lowers the pKa of the nitrogen (approx.^[4] pKa 8.3), ensuring a balance of ionized/unionized forms at physiological pH.

SAR Visualization

The following diagram illustrates the core SAR logic for a generic nitro-aryl morpholine scaffold.



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Figure 1: Structural dissection of nitro-morpholine pharmacophores showing functional roles of each domain.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6]

Anti-Tuberculosis (The PA-824 Paradigm)

The most successful application of this SAR is Pretomanid (PA-824), a nitroimidazo-oxazine.

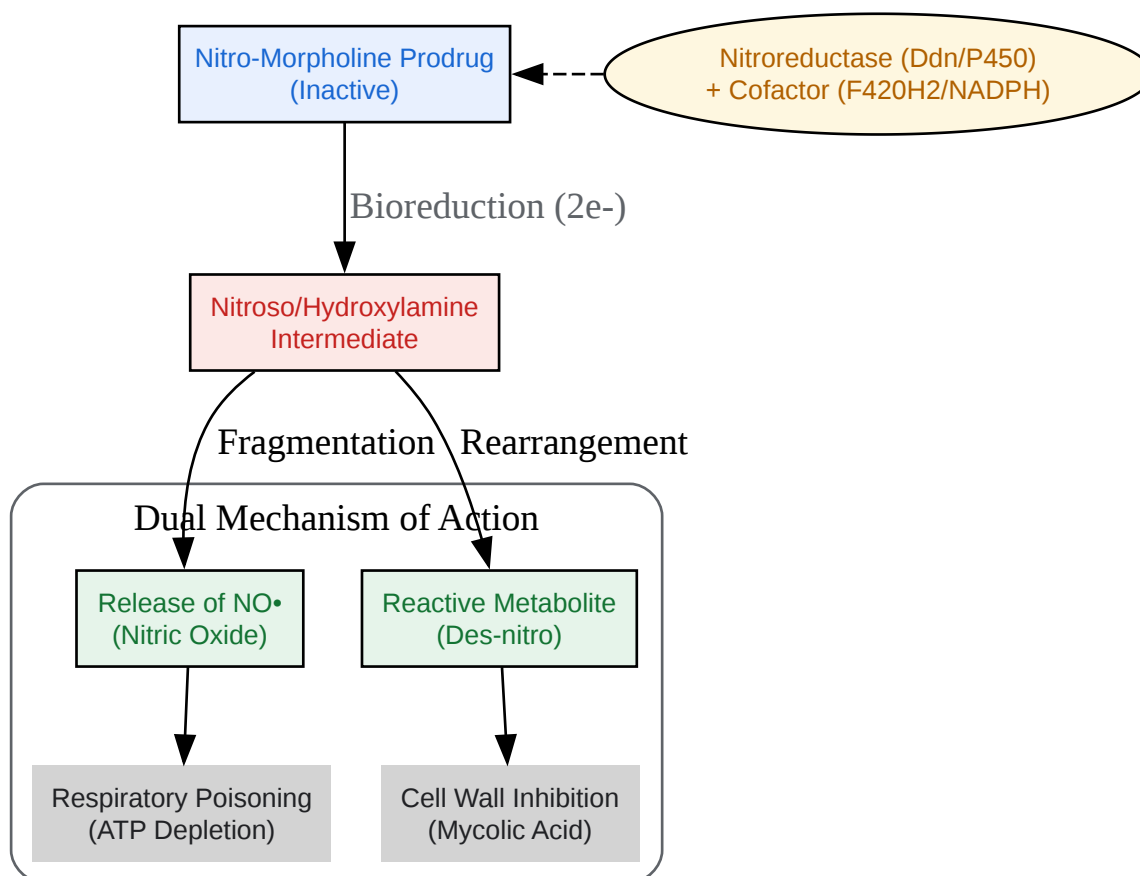
- Mechanism: It acts as a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn) within *M. tuberculosis*.^[5]
- Pathway:
 - Hydride transfer from F420H₂ to the nitro group.
 - Formation of unstable nitroso/hydroxylamine intermediates.
 - Release of Nitric Oxide (NO) which kills non-replicating (hypoxic) bacteria.
 - Des-nitro metabolites inhibit mycolic acid synthesis (killing replicating bacteria).

Anticancer (Hypoxia-Activated Prodrugs)

Solid tumors often have hypoxic cores. Nitro-morpholines can be designed to be inert in oxygenated tissue but cytotoxic in hypoxia.

- Target: PI3K/mTOR pathway.
- SAR Insight: Morpholine derivatives substituted with nitro-containing aryl groups (e.g., nitropyridines) have shown potent inhibition of HepG2 and MCF-7 cell lines. The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

Mechanistic Pathway Diagram



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Figure 2: Bioreductive activation pathway of nitro-morpholine antimycobacterials.

Quantitative SAR Data

The following table summarizes the effect of substituents on the aryl ring attached to the morpholine moiety, based on aggregated data from nitroimidazole and nitrobenzene studies.

Substituent (R) on Aryl Ring	Electronic Effect	LogP Impact	Biological Activity Trend
-H	Neutral	Baseline	Baseline activity.
-NO ₂ (Para)	Strong EWG	Neutral	High. Essential for bioreductive toxicity.
-CF ₃	Strong EWG	Increase	High. Increases lipophilicity/permeability; metabolic block.
-OMe	EDG	Neutral	Low/Moderate. Reduces reduction potential (), making the drug harder to activate.
-Halogen (Cl/F)	Weak EWG	Increase	Moderate. Improves half-life by blocking metabolism.
-Morpholine (Bis)	Donor	Decrease	Variable. Improves solubility but may reduce permeability if too polar.

EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Experimental Protocols

Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

A standard nucleophilic aromatic substitution (

) protocol.

Reagents: Morpholine (1.2 eq), 1-Fluoro-4-nitrobenzene (1.0 eq),

(2.0 eq), DMF (Solvent).

- Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) and DMF (15 mL).
- Addition: Add anhydrous potassium carbonate (, 2.76 g, 20 mmol). Stir at room temperature for 10 min.
- Reaction: Dropwise add morpholine (1.05 mL, 12 mmol).
- Heating: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Pour reaction mixture into ice-cold water (100 mL). The yellow precipitate (product) will form.
- Purification: Filter the solid, wash with water, and recrystallize from ethanol.
- Validation:

¹H NMR (400 MHz,

CDCl₃):

8.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.86 (t, 4H,

), 3.35 (t, 4H,

).

Protocol: In Vitro Nitroreductase Assay

To verify the "warhead" activation.

- Enzyme Prep: Purify recombinant Ddn enzyme (from *M. tb*) or use S9 liver fraction for mammalian metabolism.

- Incubation: Mix Compound (50 M) with Enzyme (100 nM) in Tris-HCl buffer (pH 7.4).
- Initiation: Add cofactor (NADPH or F420H2 substitute) to start reaction.
- Detection: Measure the disappearance of the parent compound (UV-Vis at of nitro group, typically 300-340 nm) or the appearance of NO (using Griess reagent) over 60 minutes.

References

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